Cas no 23953-00-6 ((2S)-2-methoxypropanoic acid)

(2S)-2-メトキシプロパン酸は、光学活性を有するカルボン酸の一種であり、キラルなメトキシ基を有することが特徴です。この化合物は、高い立体選択性を必要とする有機合成反応において有用な中間体として利用されます。特に、医薬品や農薬の合成において、光学純度の高い化合物を製造する際に重要な役割を果たします。また、その安定性と反応性のバランスが良く、様々な官能基変換に適しているため、多様な化学プロセスに応用可能です。実験室規模から工業生産まで、幅広い用途に対応できる点が利点です。

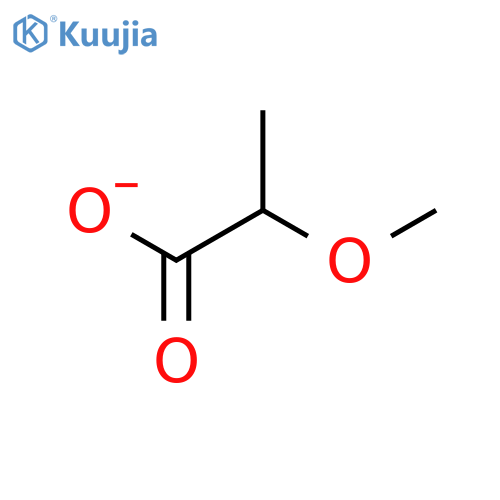

(2S)-2-methoxypropanoic acid structure

商品名:(2S)-2-methoxypropanoic acid

(2S)-2-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- Propanoic acid,2-methoxy-, (2S)-

- (S)-2-Methoxypropanoic acid

- (S)-(-)-2-Methoxypropionic Acid

- (2S)-2-methoxypropanoic acid

- (S)-(-)-2-Methoxypro

- L-2-methoxypropionic acid

- L-2-Methoxy-propionsaeure

- propanoic acid, 2-methoxy-, (2s)-

- 74K293OCX6

- 2-Methoxypropanoic acid, (S)-

- Propanoic acid, 2-methoxy-, (S)-

- Propionic acid, 2-methoxy-, (S)-(-)-

- (S)-2-methoxypropionic acid

- (S)-2-methoxy propanoic acid

- (2S)-2-Methoxypropionic acid

- (S)-2-methoxy-propanoic acid

- (2S)-2-Methoxy-propanoic Acid

- C

- MFCD01632589

- J-015291

- CS-D0537

- (S)-(-)-2-methoxypropionic acid, AldrichCPR

- SCHEMBL140737

- A878084

- (-)-(S)-2-methoxy-propionic acid

- EN300-258477

- UNII-74K293OCX6

- ICPWFHKNYYRBSZ-VKHMYHEASA-N

- Q27266281

- AKOS006239592

- AS-40722

- (S)-2-methoxypropanoicacid

- 23953-00-6

- (s)-(+)-2-methoxypropionic acid

- AKOS005138027

-

- MDL: MFCD01632589

- インチ: 1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m0/s1

- InChIKey: ICPWFHKNYYRBSZ-VKHMYHEASA-N

- ほほえんだ: O(C([H])([H])[H])[C@]([H])(C(=O)O[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 104.04700

- どういたいしつりょう: 104.047344113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 69.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: -1

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.1141 (rough estimate)

- ふってん: 199.4℃ at 760mmHg

- フラッシュポイント: 87℃(lit.)

- 屈折率: 1.4132-1.4152

- PSA: 46.53000

- LogP: 0.10590

- ようかいせい: 使用できません

(2S)-2-methoxypropanoic acid セキュリティ情報

- 危険カテゴリコード: 36/37/38-41

- セキュリティの説明: 37/39-26

-

危険物標識:

- リスク用語:R36/37/38

(2S)-2-methoxypropanoic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(2S)-2-methoxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM104958-100g |

(2S)-2-methoxypropanoic acid |

23953-00-6 | 97% | 100g |

$845 | 2024-07-28 | |

| Enamine | EN300-258477-0.1g |

(2S)-2-methoxypropanoic acid |

23953-00-6 | 95% | 0.1g |

$19.0 | 2024-06-18 | |

| Apollo Scientific | OR923407-1g |

(S)-(-)-2-Methoxypropionic acid |

23953-00-6 | 97% | 1g |

£23.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1186325-25g |

(S)-2-Methoxypropanoic Acid |

23953-00-6 | 98% | 25g |

$225 | 2024-07-20 | |

| TRC | M266955-5g |

(S)-(-)-2-Methoxypropionic Acid |

23953-00-6 | 5g |

$ 178.00 | 2023-09-07 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YS0009-25g |

(2s)-2-methoxypropanoic Acid |

23953-00-6 | 95% | 25g |

$643 | 2023-09-07 | |

| abcr | AB457604-5 g |

(S)-(-)-2-Methoxypropionic acid, 95%; . |

23953-00-6 | 95% | 5g |

€170.50 | 2023-07-18 | |

| eNovation Chemicals LLC | D497341-10G |

(2S)-2-methoxypropanoic acid |

23953-00-6 | 97% | 10g |

$100 | 2024-07-21 | |

| eNovation Chemicals LLC | D481320-50g |

(S)-(-)-2-METHOXYPROPIONIC ACID |

23953-00-6 | 95% | 50g |

$1960 | 2024-05-24 | |

| Advanced ChemBlocks | I-9183-5G |

(S)-2-Methoxypropanoic acid |

23953-00-6 | 97% | 5G |

$50 | 2023-09-15 |

(2S)-2-methoxypropanoic acid 関連文献

-

Matthew J. Webber,Sarah A. Warren,Damian M. Grainger,Matthew Weston,Stacy Clark,Steven J. Woodhead,Lyn Powell,Stephen Stokes,Alexander Alanine,Jeffrey P. Stonehouse,Christopher S. Frampton,Andrew J. P. White,Alan C. Spivey Org. Biomol. Chem. 2013 11 2514

-

2. Syntheses of isotopically labelled L-α-amino acids with an asymmetric centre at C-3John R. Harding,Rachael A. Hughes,Nicholas M. Kelly,Andrew Sutherland,Christine L. Willis J. Chem. Soc. Perkin Trans. 1 2000 3406

23953-00-6 ((2S)-2-methoxypropanoic acid) 関連製品

- 38094-42-7(Propanoic acid,methoxy-)

- 23943-96-6((2R)-2-methoxypropanoic acid)

- 79885-46-4(2-Isopropoxypropanoic acid)

- 4324-37-2(2-Methoxypropanoic acid)

- 56674-67-0(2-Propoxypropanoic acid)

- 19201-34-4(Dilactic Acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23953-00-6)(2S)-2-methoxypropanoic acid

清らかである:99%

はかる:25g

価格 ($):179.0